benzofuro[2,3-d]pyridazin-4(3H)-one
Overview
Description
Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Benzofuro[2,3-d]pyridazin-4(3H)-one has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. It plays a crucial role in the development and progression of certain types of cancer.
Mode of Action
This compound interacts with EGFR tyrosine kinase, inhibiting its activity . The inhibition of EGFR tyrosine kinase prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an antiproliferative effect.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, this compound disrupts the activation of downstream signaling molecules, including MAPK and PI3K, which are involved in cell proliferation, survival, and differentiation.
Result of Action
The inhibition of EGFR tyrosine kinase by this compound results in the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for cancers that overexpress or have mutations in EGFR.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a transition metal-free method can be employed to synthesize N-substituted derivatives of this compound . This method involves the transformation of shikimic acid to methyl 3-dehydroshikimate, followed by further functionalization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications.
Scientific Research Applications
Benzofuro[2,3-d]pyridazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Benzothieno[2,3-d]pyridazine: This compound features a thiophene ring instead of a furan ring, offering different electronic properties and reactivity.
Benzofuran derivatives: Various benzofuran derivatives exhibit similar biological activities and are used in related research applications.
Uniqueness
Benzofuro[2,3-d]pyridazin-4(3H)-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
Benzofuro[2,3-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a fused benzofuran and pyridazine ring structure, which imparts unique electronic properties and reactivity. Its chemical structure allows it to function as a building block for synthesizing various pharmacologically active molecules, particularly in the context of cancer therapy and antimicrobial activity.
Target of Action
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound acts as a novel inhibitor of EGFR, which is crucial for cell proliferation and survival in many cancers.
Mode of Action
The inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways associated with cell growth and survival. Specifically, it disrupts the EGFR signaling pathway , resulting in reduced cell proliferation and enhanced apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Study:
A study highlighted that this compound effectively reduced tumor growth in xenograft models by targeting EGFR signaling pathways, demonstrating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been evaluated against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The compound exhibited nanomolar minimum inhibitory concentration (MIC) values against these strains, indicating potent antibacterial activity .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Benzofuro[3,2-d]pyrimidine | Anticancer | EGFR inhibition |
Benzothieno[2,3-d]pyridazine | Antimicrobial | Unknown |
Other Benzofuran Derivatives | Antioxidant, anti-inflammatory | Various mechanisms |
This compound distinguishes itself from similar compounds due to its specific activity against EGFR and its unique structural properties that enhance its reactivity and biological interactions .
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound derivatives to enhance their biological efficacy. For instance, modifications at specific positions on the pyridazine ring have yielded compounds with improved potency against cancer cell lines and better selectivity towards bacterial targets .
Table: Structure-Activity Relationships
Derivative | IC50 (μM) | Selectivity | Notes |
---|---|---|---|
Compound A | 0.14 | High | Selective EGFR inhibitor |
Compound B | 0.25 | Moderate | Broad-spectrum antimicrobial |
Compound C | 0.10 | Low | Non-selective |
Properties
IUPAC Name |
3H-[1]benzofuro[2,3-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPDSHHTRFKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496122 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50266-85-8 | |
Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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